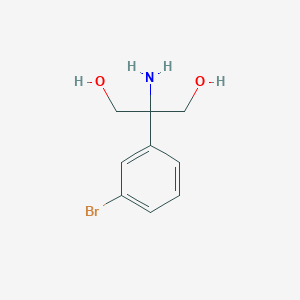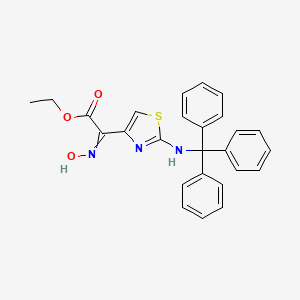![molecular formula C17H21N3O2 B8552878 tert-butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B8552878.png)
tert-butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a pyridine ring, and a pyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multiple steps, including the formation of the pyridine and pyrimidine rings, followed by the introduction of the ethynyl group. Common reagents used in these reactions include tert-butyl esters, pyridine derivatives, and ethynylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s ability to form hydrogen bonds and other interactions with biological macromolecules is key to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine
- 4,4′-Di-tert-butyl-2,2′-dipyridyl
- 2,6-Di-tert-butyl-4-methylpyridine
Uniqueness
tert-Butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications .
Eigenschaften
Molekularformel |
C17H21N3O2 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-13-18-11-15(12-19-13)6-5-14-7-9-20(10-8-14)16(21)22-17(2,3)4/h7,11-12H,8-10H2,1-4H3 |
InChI-Schlüssel |
HGPFKKKBSCIEHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=N1)C#CC2=CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B8552816.png)

![Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate](/img/structure/B8552828.png)





![1-Piperidineacetamide,n-[4-(acetylamino)phenyl]-4-[(4-fluorophenyl)methyl]-](/img/structure/B8552860.png)



![tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate](/img/structure/B8552909.png)
